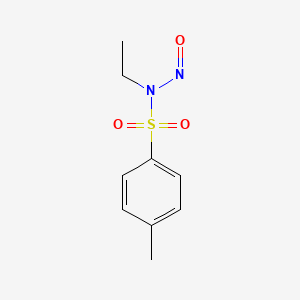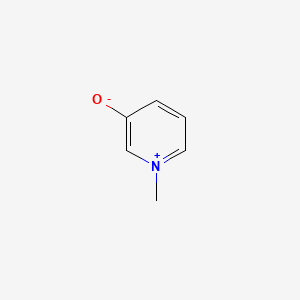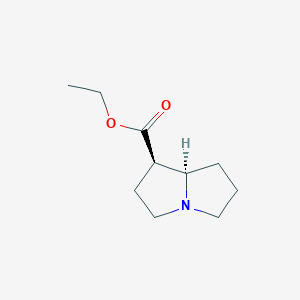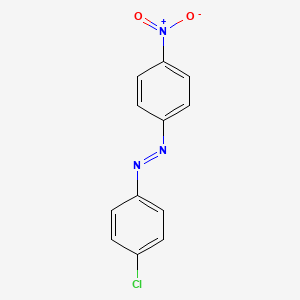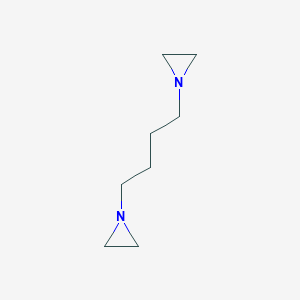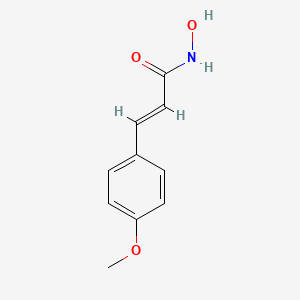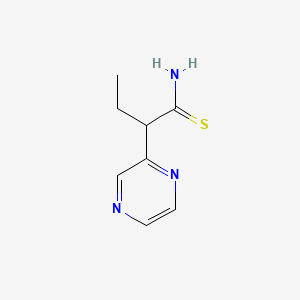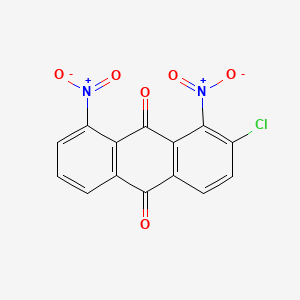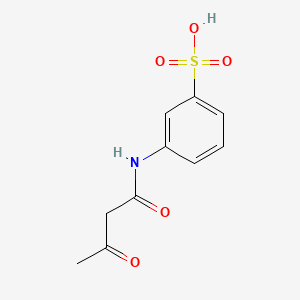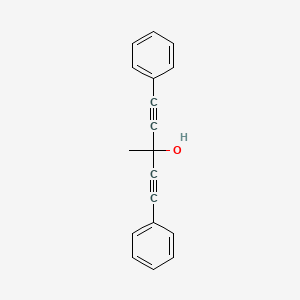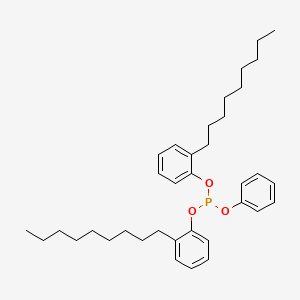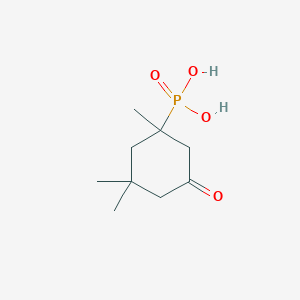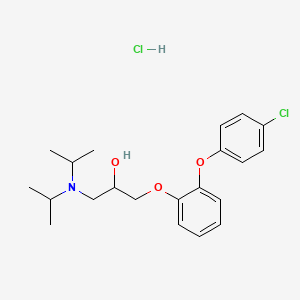
2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione is a unique organic compound characterized by its diazido and tert-butyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-dihydroxy-3,6-di-tert-butyl-1,4-benzoquinone with azidating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common azidating agents include sodium azide and trimethylsilyl azide. The reaction is usually performed in a solvent such as dichloromethane or acetonitrile at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Safety measures are crucial due to the explosive nature of azides.
化学反応の分析
Types of Reactions
2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the diazido groups into amines.
Substitution: The azido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can replace the azido groups.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclohexa-diene derivatives.
科学的研究の応用
2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and explosives.
作用機序
The mechanism of action of 2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione involves the reactivity of its azido groups. These groups can undergo cycloaddition reactions, forming triazoles, which are useful in various chemical and biological applications. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability .
類似化合物との比較
Similar Compounds
2,5-Di-tert-butyl-1,4-benzoquinone: A related compound with similar structural features but lacks azido groups.
3,5-Di-tert-butyl-o-benzoquinone: Another quinone derivative with tert-butyl groups but different substitution patterns.
Uniqueness
2,5-Diazido-3,6-di-tert-butylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of both azido and tert-butyl groups, which confer distinct reactivity and stability properties. This makes it particularly valuable in applications requiring specific chemical transformations .
特性
CAS番号 |
29342-21-0 |
|---|---|
分子式 |
C14H18N6O2 |
分子量 |
302.33 g/mol |
IUPAC名 |
2,5-diazido-3,6-ditert-butylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H18N6O2/c1-13(2,3)7-9(17-19-15)12(22)8(14(4,5)6)10(11(7)21)18-20-16/h1-6H3 |
InChIキー |
IKPZTVQMWPXVCY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C(=O)C(=C(C1=O)N=[N+]=[N-])C(C)(C)C)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


